2,6-Pyridinediamine, N2-ethyl-
Description
Contextualization within the Chemistry of Substituted Pyridinediamines
Substituted pyridinediamines are a class of organic molecules built upon a central pyridine (B92270) ring, which is a six-membered aromatic ring containing one nitrogen atom. What distinguishes this subclass is the presence of two amino (-NH2) groups attached to the pyridine core. The notation "2,6-pyridinediamine" specifies that these amino groups are located at positions 2 and 6 of the pyridine ring. The "N2-ethyl-" prefix indicates that one of the nitrogen atoms of the amino group at position 2 is further substituted with an ethyl (-CH2CH3) group.
The presence of the pyridine ring, with its electron-withdrawing nitrogen atom, and the electron-donating amino groups creates a unique electronic environment. This electronic interplay, coupled with the potential for hydrogen bonding and metal coordination, makes substituted pyridinediamines versatile building blocks in various chemical endeavors. iosrjournals.orgacs.org The introduction of an ethyl group at the N2 position breaks the symmetry of the parent 2,6-diaminopyridine (B39239) molecule, which can have significant implications for its stereochemistry, reactivity, and biological interactions.
Rationale for Academic Investigation of the 2,6-Pyridinediamine, N2-ethyl- Scaffold
The academic investigation into the 2,6-Pyridinediamine, N2-ethyl- scaffold is driven by several key factors:
Medicinal Chemistry: Substituted pyridinediamines are recognized as important pharmacophores, which are the essential molecular features responsible for a drug's pharmacological activity. They have been investigated for their potential as cholinesterase inhibitors for the treatment of diseases like Alzheimer's, and as kinase inhibitors in cancer therapy. mdpi.comhabitablefuture.org The specific N-ethyl substitution can influence the compound's binding affinity to biological targets and its pharmacokinetic properties.
Coordination Chemistry and Catalysis: The nitrogen atoms of the pyridine ring and the amino groups can act as ligands, binding to metal ions to form coordination complexes. These complexes can have interesting catalytic properties, finding use in various organic transformations. The N-ethyl group can modulate the steric and electronic properties of the ligand, thereby influencing the catalytic activity and selectivity of the metal complex. researchgate.net
Materials Science: The ability of pyridinediamine derivatives to form hydrogen bonds and participate in π-π stacking interactions makes them attractive for the development of supramolecular assemblies and functional materials. mdpi.com These materials may exhibit interesting optical or electronic properties, with potential applications in sensors and light-emitting devices. mdpi.com
Overview of Current Research Trajectories and Future Directions
Current research involving substituted pyridinediamines is multifaceted. In medicinal chemistry, the focus is on synthesizing libraries of derivatives with diverse substitutions to explore their structure-activity relationships (SAR) against various biological targets. For instance, research has explored the impact of different N-alkyl and N-aryl substitutions on the inhibitory activity of these compounds against specific enzymes. mdpi.com
In the realm of materials science, researchers are exploring the self-assembly properties of these molecules to create novel supramolecular structures. The development of functionalized pyridinediamines for incorporation into polymers and other materials to imbue them with specific properties, such as fluorescence or conductivity, is an active area of investigation. researchgate.net
Future directions in the field are likely to involve:
The design of more complex and highly functionalized 2,6-pyridinediamine derivatives to achieve greater target specificity and potency in medicinal applications.
The development of chiral N-substituted pyridinediamines for use as ligands in asymmetric catalysis.
The exploration of the photophysical properties of metal complexes of these ligands for applications in optoelectronics and sensing. acs.org
The use of computational modeling to predict the properties and biological activities of new derivatives, thereby guiding synthetic efforts.
Objectives of Scholarly Inquiry concerning 2,6-Pyridinediamine, N2-ethyl-
The primary objectives of scholarly inquiry into 2,6-Pyridinediamine, N2-ethyl- and related compounds are to:
Develop efficient and selective synthetic routes for its preparation. While general methods for N-alkylation of amines are known, optimizing these for the mono-N-ethylation of 2,6-diaminopyridine presents a specific synthetic challenge. nih.gov
Thoroughly characterize its physicochemical properties, including its spectroscopic data (NMR, IR), to build a comprehensive understanding of its molecular structure and behavior. rsc.org
Investigate its reactivity in various chemical transformations to understand the influence of the N-ethyl group on the reactivity of the pyridine and amino functionalities.
Evaluate its potential in the aforementioned fields of medicinal chemistry, catalysis, and materials science through targeted biological assays and material characterization studies.
Research Findings and Data
While specific, in-depth research articles focusing solely on 2,6-Pyridinediamine, N2-ethyl- are not abundant in publicly accessible literature, its properties and reactivity can be inferred from studies on closely related N-alkylated pyridinediamines and general principles of organic chemistry.
Synthesis: The synthesis of 2,6-Pyridinediamine, N2-ethyl- would typically involve the mono-N-alkylation of 2,6-diaminopyridine. This can be a challenging transformation due to the potential for di-alkylation. Controlled reaction conditions, such as using a stoichiometric amount of the alkylating agent (e.g., ethyl iodide or ethyl bromide) and a suitable base, would be crucial. Alternative methods could involve reductive amination of 2-amino-6-nitropyridine followed by reduction of the nitro group, or more advanced catalytic methods. nih.gov
Physicochemical Properties: The introduction of the ethyl group is expected to alter the physicochemical properties of the parent 2,6-diaminopyridine.
Interactive Data Table: Predicted Physicochemical Properties
| Property | Predicted Value/Range |
| Molecular Formula | C7H11N3 |
| Molecular Weight | 137.18 g/mol |
| Appearance | Likely a solid or liquid at room temperature |
| Boiling Point | Higher than 2,6-diaminopyridine (285 °C) |
| Solubility | Expected to have some solubility in organic solvents |
| pKa | The basicity will be influenced by the ethyl group |
Spectroscopic Data: Spectroscopic techniques are essential for the characterization of 2,6-Pyridinediamine, N2-ethyl-.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the ethyl group (a triplet and a quartet), the aromatic protons on the pyridine ring, and the protons of the two amino groups. The chemical shifts of the aromatic protons would be influenced by the electronic effects of both the amino and the N-ethylamino groups.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule, confirming the presence of the ethyl group and the substituted pyridine ring.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for both the primary and secondary amino groups, as well as C-H stretching vibrations for the ethyl group and the aromatic ring. Bending vibrations for the N-H bonds and characteristic absorptions for the pyridine ring would also be present.
Interactive Data Table: Expected Spectroscopic Features
| Spectroscopy | Expected Features |
| ¹H NMR | Signals for ethyl group (triplet, quartet), aromatic protons, and NH protons. |
| ¹³C NMR | Resonances for ethyl carbons, and distinct aromatic and amino-substituted carbons. |
| IR (cm⁻¹) | N-H stretching (primary and secondary amines), C-H stretching (aliphatic and aromatic), C=N and C=C stretching of the pyridine ring. |
Structure
3D Structure
Properties
IUPAC Name |
6-N-ethylpyridine-2,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-2-9-7-5-3-4-6(8)10-7/h3-5H,2H2,1H3,(H3,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOSOMFTVJALBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2,6 Pyridinediamine, N2 Ethyl
Historical Synthetic Approaches to Pyridinediamine Derivatives
The synthesis of pyridinediamine derivatives is historically rooted in foundational reactions of pyridine (B92270) chemistry. The parent compound, 2,6-diaminopyridine (B39239), is a crucial intermediate. One of the earliest and most fundamental methods for introducing amino groups to the pyridine ring is the Chichibabin reaction. google.com This reaction, first discovered in the early 20th century, involves the direct amination of pyridine using sodium amide, typically in an organic solvent like xylene or N,N-dimethylaniline. google.com
Another classical approach involves the ammonolysis of dihalogenated pyridines. For instance, 2,6-dibromopyridine (B144722) or 2,6-dichloropyridine (B45657) can be reacted with ammonia, often in the presence of a copper catalyst, under high temperature and pressure to yield 2,6-diaminopyridine. google.comchemicalbook.comgoogle.com These early methods, while effective, often required harsh reaction conditions, such as high temperatures and pressures, and could result in moderate yields. google.com
Contemporary and Novel Synthetic Strategies for N-Ethylated Pyridinediamines
Modern synthetic chemistry offers more refined and selective methods for the preparation of N-alkylated pyridinediamines, including the target compound N2-ethyl-2,6-pyridinediamine. The primary challenge in synthesizing this specific molecule is achieving selective mono-ethylation at the N2 position of 2,6-diaminopyridine, avoiding overalkylation (diethylation) or reaction at the N6 position.
Development of Efficient and Selective Reaction Routes
Direct N-alkylation is a common strategy, but it is often hampered by a lack of selectivity, leading to mixtures of primary, secondary, and tertiary amines. pnu.ac.ir To achieve mono-alkylation, chemists have developed several strategies:
Controlled Direct Alkylation: This involves reacting 2,6-diaminopyridine with an ethylating agent like ethyl iodide or ethyl bromide under carefully controlled conditions. The choice of base, solvent, and temperature is critical to favor the mono-ethylated product. nih.govresearchgate.net Using a bulky base or a specific solvent can influence the steric environment around the amino groups, potentially leading to preferential reaction at one site.
Reductive Amination: A more selective approach involves the reaction of 2,6-diaminopyridine with acetaldehyde (B116499) in the presence of a reducing agent. This forms a Schiff base intermediate which is then reduced to the ethylamino group. This method often provides better control over the degree of alkylation.
Catalytic Hydrogen Autotransfer: Advanced catalytic systems, often employing ruthenium or iridium complexes, can facilitate the N-alkylation of amines using alcohols as the alkylating agents. researchgate.net This method is highly atom-economical and involves the in-situ oxidation of the alcohol (ethanol) to an aldehyde, which then undergoes reductive amination with the amine. Recent work has introduced bidentate Ru-complexes for the mono-selective alkylation of aminopyridines with alcohols. researchgate.net
Exploration of Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to reduce environmental impact. nih.govrasayanjournal.co.in These approaches focus on minimizing waste, avoiding hazardous reagents, and improving energy efficiency. ijarsct.co.in
Key green strategies applicable to the synthesis of N-ethylated pyridinediamines include:
Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields in amination reactions. nih.govnih.gov It offers a more energy-efficient alternative to conventional heating. nih.gov
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or deep eutectic solvents is a core principle. ijarsct.co.innih.gov Selective mono- or diaminations of 2,6-dibromopyridine have been successfully performed using microwave irradiation with water as the solvent. nih.gov
Catalytic Processes: The use of catalysts, especially those that are recyclable and can operate under mild conditions, is central to green synthesis. nih.gov This includes biocatalysts and heterogeneous catalysts that simplify product purification. ijarsct.co.ingoogle.com
Optimization of Reaction Conditions for Enhanced Yield and Purity Control
Optimizing reaction conditions is paramount for maximizing the yield and purity of the desired N2-ethyl-2,6-pyridinediamine. The key variables in a typical N-alkylation reaction include the base, solvent, temperature, and stoichiometry of the reactants.
The choice of base is crucial in N-alkylation. A study on a similar system showed that while weaker bases like cesium acetate (B1210297) led only to the N-alkylated intermediate, stronger bases like cesium carbonate promoted the full alkylation and subsequent desired reaction steps in a one-pot sequence. nih.govchemrxiv.org The amount of base used can also influence the product distribution; increasing the equivalents of a strong base like sodium hydride was shown to improve the yield of the monoalkylated product while also leading to the formation of a dialkylated byproduct. researchgate.net
The following interactive table illustrates a hypothetical optimization study for the direct ethylation of 2,6-diaminopyridine with ethyl iodide, demonstrating how varying conditions can affect the product distribution.
Table 1: Hypothetical Optimization of N-Ethylation of 2,6-Diaminopyridine
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Yield of N2-ethyl- (Mono) | Yield of N2,N6-diethyl- (Di) | Unreacted Starting Material |
|---|---|---|---|---|---|---|
| 1 | K₂CO₃ (1.1) | Acetonitrile | 60 | 35% | 10% | 55% |
| 2 | K₂CO₃ (2.2) | Acetonitrile | 60 | 55% | 25% | 20% |
| 3 | Cs₂CO₃ (1.1) | DMF | 70 | 65% | 15% | 20% |
| 4 | NaH (1.1) | THF | 50 | 50% | 20% | 30% |
As the hypothetical data suggests, stronger bases and polar aprotic solvents like DMF can enhance the yield of the desired mono-ethylated product. However, increasing the amount of base may also promote the formation of the undesired diethylated product. Careful control over stoichiometry and reaction time is therefore essential for achieving high selectivity.
Stereoselective and Enantioselective Synthesis Approaches (if applicable in theoretical context)
The target compound, 2,6-Pyridinediamine, N2-ethyl-, is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, stereoselective or enantioselective synthesis is not directly applicable to its preparation.
However, these advanced synthetic strategies become highly relevant in the context of more complex chiral derivatives of pyridines, which are significant in medicinal chemistry. nih.govresearchgate.net Methodologies for the stereoselective synthesis of chiral pyridines often involve the dearomatization of the pyridine ring or the addition of nucleophiles to chiral pyridinium (B92312) salts. acs.orgmdpi.com For instance, the catalytic asymmetric Heine reaction of certain aziridines can produce highly enantioenriched pyridine-oxazolines, which are valuable chiral ligands and building blocks. rsc.org While not directly used for the synthesis of 2,6-Pyridinediamine, N2-ethyl-, these principles are crucial for producing chiral analogs that might have specific biological activities.
Theoretical and Computational Investigations of 2,6 Pyridinediamine, N2 Ethyl
Quantum Chemical Characterization of Electronic Structure
Quantum chemical methods are employed to characterize the electronic properties of 2,6-Pyridinediamine, N2-ethyl-, offering a fundamental understanding of its behavior.
Molecular orbital (MO) theory is central to understanding the electronic structure of 2,6-Pyridinediamine, N2-ethyl-. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) dictates the molecule's reactivity. In analogous nitrogen-based heterocyclic compounds, the HOMO is typically localized on the electron-rich aromatic ring and the amino groups, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed over the pyridine (B92270) ring, signifying its susceptibility to nucleophilic attack.
The electronic density distribution, often visualized using molecular electrostatic potential (MEP) maps, reveals the charge distribution within the molecule. For a related imidazo[1,2-a]pyrimidine-Schiff base derivative, MEP analysis showed negative potential regions around the nitrogen atoms, consistent with their electronegativity and the presence of lone-pair electrons, marking them as nucleophilic centers. nih.gov Positive potential is typically found around the hydrogen atoms of the amino groups, making them susceptible to interaction with nucleophiles. nih.gov For 2,6-Pyridinediamine, N2-ethyl-, the nitrogen atoms of the pyridine ring and the amino groups are expected to be regions of high electron density. The ethyl substituent, being an electron-donating group, would slightly increase the electron density on the adjacent amino nitrogen.
Table 1: Predicted Electronic Properties of 2,6-Pyridinediamine, N2-ethyl-
| Property | Predicted Characteristic |
|---|---|
| HOMO Localization | Primarily on the pyridine ring and amino nitrogen atoms. |
| LUMO Localization | Distributed across the pyridine ring. |
| Negative Electrostatic Potential | Concentrated around the pyridine and amino nitrogen atoms. |
| Positive Electrostatic Potential | Concentrated around the amine hydrogen atoms. |
The pyridine ring in 2,6-Pyridinediamine, N2-ethyl- confers aromaticity to the molecule, which is characterized by a high degree of stability due to the cyclic delocalization of π-electrons. This aromatic character influences the molecule's geometry, leading to a planar or near-planar ring structure. The π-electron distribution in pyridine itself has been a subject of detailed molecular orbital calculations to understand its chemical properties. researchgate.net
Tautomerism is a key consideration for aminopyridines. 2,6-Pyridinediamine, N2-ethyl- can theoretically exist in different tautomeric forms, including the amino and imino forms. Computational studies on similar 2-aminopyridine (B139424) derivatives have shown that the amino tautomer is generally the most stable form. researchgate.net Density Functional Theory (DFT) calculations on 2-amino-4-methylpyridine (B118599) revealed that the canonical amino structure is significantly more stable (by 13.60 kcal/mol) than the corresponding imino tautomer. researchgate.net Similar stability is expected for 2,6-Pyridinediamine, N2-ethyl-, with the equilibrium strongly favoring the amine form under normal conditions.
Conformational Analysis and Molecular Dynamics Simulations
The presence of the N2-ethyl group and the exocyclic amino groups introduces conformational flexibility to 2,6-Pyridinediamine, N2-ethyl-. Conformational analysis aims to identify the most stable spatial arrangements of the atoms. Rotation around the C-N bonds connecting the amino groups to the pyridine ring and the C-N and C-C bonds of the ethyl group will lead to different conformers.
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time. In a study of a complex imidazo[1,2-a]pyrimidine-Schiff base derivative, MD simulations were used to assess the stability of the molecule and its interactions. nih.gov For 2,6-Pyridinediamine, N2-ethyl-, MD simulations would likely show rapid rotation of the ethyl group and potential for hydrogen bonding interactions, both intramolecularly and with solvent molecules. The orientation of the amino groups relative to the pyridine ring is also a dynamic process, with computational studies on related 2-aminopyridines calculating a very low activation energy (0.41 kcal/mol) for pyramidal inversion at the amino nitrogen. researchgate.net
Prediction of Reactivity Patterns and Reaction Mechanisms
Computational chemistry is instrumental in predicting how 2,6-Pyridinediamine, N2-ethyl- will behave in chemical reactions.
Transition state theory is a cornerstone of understanding reaction kinetics. Computational methods, particularly DFT, are used to locate the transition state structures and calculate their energies. For example, in the study of 2-amino-4-methylpyridine, the transition state for proton transfer between the exocyclic amino group and the ring nitrogen was calculated at the B3LYP/6-311++G(d,p) level of theory. researchgate.net The activation energy for this process was found to be high (44.81 kcal/mol), indicating it is not a facile process. researchgate.net
For 2,6-Pyridinediamine, N2-ethyl-, similar calculations could elucidate the transition states for various potential reactions, such as electrophilic substitution on the pyridine ring, or reactions involving the amino groups. For instance, the mechanism of ligand-centered aerobic oxidation in a related complex with 2,6-pyridine-bis(methylaminophenolato) was investigated using quantum chemical calculations, which suggested that hydrogen atom transfer from an amino group initiates the process. rsc.org This highlights a potential reaction pathway for the amino groups of 2,6-Pyridinediamine, N2-ethyl-.
By calculating the energies of reactants, products, and transition states, computational methods can predict the thermodynamics (e.g., reaction energies) and kinetics (e.g., activation energies) of chemical transformations.
In studies of ligand substitution reactions involving the parent compound, 2,6-diaminopyridine (B39239), a two-step mechanism was proposed based on kinetic studies. researchgate.net The first, rate-determining step involves the dissociation of one metal-nitrogen bond. researchgate.net While this study was on metal complexes, it provides a framework for how the amino groups of 2,6-Pyridinediamine, N2-ethyl- might participate in coordination and substitution reactions. Computational modeling of these reaction pathways would involve calculating the Gibbs free energy profile to determine the feasibility and rates of each step.
Table 2: Computationally Investigated Parameters for Related Pyridine Derivatives
| Compound/System | Method | Investigated Parameter | Finding | Reference |
|---|---|---|---|---|
| 2-Amino-4-methylpyridine | B3LYP/6-311++G(d,p) | Tautomer Stability | Amino form is 13.60 kcal/mol more stable than the imino form. | researchgate.net |
| 2-Amino-4-methylpyridine | B3LYP/6-311++G(d,p) | Proton Transfer Barrier | Activation energy is 44.81 kcal/mol. | researchgate.net |
| 2-Amino-4-methylpyridine | B3LYP/6-311++G(d,p) | Pyramidal Inversion Barrier | Activation energy is 0.41 kcal/mol. | researchgate.net |
| (2,6-diaminopyridine) Metal Carbonyl Complexes | Experimental Kinetics | Reaction Mechanism | Two-step dissociative mechanism for ligand substitution. | researchgate.net |
These computational approaches provide a detailed, atomistic-level understanding of 2,6-Pyridinediamine, N2-ethyl-, complementing experimental studies and guiding further research into its chemical properties and applications.
In Silico Studies of Intermolecular Interactions
Computational, or in silico, investigations are pivotal in modern chemistry for predicting and analyzing the interactions between molecules. These theoretical studies provide valuable insights into the non-covalent forces that govern molecular recognition, binding affinity, and the formation of supramolecular structures. Such methodologies are frequently employed to understand the behavior of novel compounds in various chemical and biological contexts.
Despite the utility of these computational approaches, a thorough review of scientific literature and chemical databases reveals a notable absence of specific in silico studies focused on the intermolecular interactions of 2,6-Pyridinediamine, N2-ethyl-. While research exists on the broader class of 2,6-diaminopyridine derivatives and their interactions with metal ions and biological macromolecules, detailed computational analyses—such as molecular docking, molecular dynamics simulations, or quantum chemical calculations—specifically elucidating the intermolecular interaction profile of the N2-ethyl substituted variant are not publicly available at this time.
Consequently, there are no detailed research findings or data tables to present regarding the specific hydrogen bonding patterns, van der Waals forces, or electrostatic interactions that 2,6-Pyridinediamine, N2-ethyl- forms with other molecules or itself. The scientific community has yet to publish theoretical investigations that would provide data on its binding energies, interaction geometries, or preferred molecular conformations when interacting with other chemical species.
Further computational research is required to characterize the intermolecular interaction landscape of 2,6-Pyridinediamine, N2-ethyl-. Such studies would be instrumental in predicting its chemical behavior, potential applications in materials science, or its interactions within a biological system.
Reactivity and Mechanistic Studies of 2,6 Pyridinediamine, N2 Ethyl
Investigation of Acid-Base Properties and Protonation Equilibria in Solution
The acid-base properties of 2,6-pyridinediamine, N2-ethyl- are dictated by the presence of three basic nitrogen centers: the pyridine (B92270) ring nitrogen and the two exocyclic amino groups at positions 2 and 6. The ethyl group on one of the amino nitrogens (N2) subtly influences the basicity of the molecule compared to its parent compound, 2,6-diaminopyridine (B39239).
The pyridine nitrogen in pyridine itself has a pKa of 5.23 for its conjugate acid. wikipedia.org In 2,6-diaminopyridine, the two amino groups, which are electron-donating by resonance, increase the electron density on the pyridine ring, thereby enhancing the basicity of the ring nitrogen. The predicted pKa for the conjugate acid of 2,6-diaminopyridine is approximately 6.13. chemicalbook.comchemicalbook.com The introduction of an N-ethyl group is expected to have a minor electron-donating inductive effect, which would slightly increase the basicity of the molecule.
Protonation of 2,6-pyridinediamine, N2-ethyl- in an acidic solution is a stepwise process. The first protonation is most likely to occur at the pyridine ring nitrogen, as the resulting positive charge can be stabilized by resonance involving the two amino groups. The second and third protonations would occur at the exocyclic amino groups. The N2-ethylamino group is expected to be slightly more basic than the unsubstituted amino group at the 6-position due to the electron-donating nature of the ethyl group.
A comprehensive theoretical study on 3-substituted pyridines has shown that the pKa values can be predicted using computational methods like the AM1 COSMO method. mdpi.com Similar computational studies on N-alkylated 2,6-diaminopyridines would provide more precise pKa values. Experimental determination of these values can be carried out using potentiometric or spectrophotometric titrations in various solvents. researchgate.net Studies on substituted pyridines in non-aqueous solvents like nitromethane (B149229) have shown that the basicity of pyridine derivatives increases in the order of propylene (B89431) carbonate < nitromethane < acetonitrile. researchgate.net
Table of Predicted and Experimentally Relevant pKa Values
| Compound | Nitrogen Site | Predicted/Experimental pKa | Reference(s) |
| Pyridine | Pyridine N | 5.23 (experimental) | wikipedia.org |
| 2,6-Diaminopyridine | Pyridine N | 6.13 (predicted) | chemicalbook.comchemicalbook.com |
| 2-Aminopyridine (B139424) | Pyridine N | 6.86 (experimental) | researchgate.net |
| 3-Aminopyridine | Pyridine N | 5.98 (experimental) | researchgate.net |
Functionalization and Derivatization Reactions at Pyridine and Amine Centers
The presence of a primary amino group, a secondary amino group, and a pyridine ring makes 2,6-pyridinediamine, N2-ethyl- a versatile substrate for various functionalization and derivatization reactions.
N-Alkylation and N-Acylation Reactions
The free primary amino group at the 6-position of 2,6-pyridinediamine, N2-ethyl- can readily undergo N-alkylation and N-acylation reactions.
N-Alkylation: Selective alkylation of the primary amino group can be achieved by reacting the compound with an alkyl halide. To avoid over-alkylation, the reaction conditions, such as the stoichiometry of the alkylating agent and the choice of base and solvent, need to be carefully controlled. For instance, in the synthesis of N-functionalized imidazopyridines, alkylation is often carried out using a suitable base like potassium carbonate in a polar aprotic solvent such as DMF. e3s-conferences.org
N-Acylation: The primary amino group can be selectively acylated using acyl chlorides or anhydrides. The reaction of 2,6-diaminopyridine with acylating agents can lead to both mono- and di-acylated products, depending on the reaction conditions. nih.gov For example, N-monoacyl-2,6-diaminopyridines have been synthesized by reacting 2,6-diaminopyridine with acyl halides or by dehydration with carboxylic acids using dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov In the context of 2,6-pyridinediamine, N2-ethyl-, acylation would be expected to occur preferentially at the less sterically hindered primary amino group. The activating influence of a strong activating group like an amino group can be attenuated by acetylation, which is a common strategy in electrophilic aromatic substitution reactions of arylamines. libretexts.org
Cyclization Reactions and Formation of Fused Heterocyclic Systems
2,6-Diaminopyridine and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems, which are important scaffolds in medicinal chemistry. e3s-conferences.orgmdpi.comresearchgate.net
Imidazopyridines: The reaction of a 2,3-diaminopyridine (B105623) derivative with a carboxylic acid or its equivalent leads to the formation of an imidazo[4,5-b]pyridine ring system. mdpi.com Similarly, 2,6-diaminopyridine derivatives can be used to synthesize other isomers of imidazopyridines. For example, the condensation of 2-aminopyridines with α-haloketones is a traditional strategy for preparing imidazo[1,2-a]pyridines. nih.gov For 2,6-pyridinediamine, N2-ethyl-, cyclization involving both amino groups and a suitable dielectrophile could lead to more complex fused systems.
Triazolopyridines: The synthesis of triazolopyridines can be achieved from diaminopyridine precursors. For instance, nitrous oxide has been used as a diazo transfer reagent in the reaction with metallated 2-alkylpyridines to form triazolopyridines. rsc.org Another approach involves the microwave-mediated, catalyst-free reaction of enaminonitriles with benzohydrazides to yield 1,2,4-triazolo[1,5-a]pyridines. nih.gov The presence of the N2-ethyl group in the target compound could influence the regioselectivity and reactivity in such cyclization reactions.
Electrophilic and Nucleophilic Substitution Reactions
The pyridine ring in 2,6-pyridinediamine, N2-ethyl- is activated towards electrophilic substitution and deactivated towards nucleophilic substitution due to the presence of two electron-donating amino groups.
Electrophilic Substitution: The amino and N-ethylamino groups are strong activating, ortho- and para-directing groups. scispace.com In pyridine, electrophilic substitution generally occurs at the C3 (and C5) position because attack at C2, C4, or C6 leads to a resonance structure with a positive charge on the electronegative nitrogen, which is unfavorable. quora.comstudy.comquimicaorganica.org The strong electron-donating amino groups at positions 2 and 6 will direct incoming electrophiles to the 3- and 5-positions. The N-ethylamino group is a slightly stronger activator than the amino group. Therefore, electrophilic substitution on 2,6-pyridinediamine, N2-ethyl- is expected to occur predominantly at the 3- and 5-positions.
Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on the pyridine ring is generally favored at the 2-, 4-, and 6-positions, as the negative charge in the Meisenheimer-like intermediate can be delocalized onto the ring nitrogen. openstax.org However, the presence of the electron-donating amino and N-ethylamino groups at the 2- and 6-positions deactivates the ring towards nucleophilic attack. For a nucleophilic substitution to occur on the pyridine ring of 2,6-pyridinediamine, N2-ethyl-, a good leaving group would need to be present at the 3-, 4-, or 5-position, and even then, harsh reaction conditions would likely be required. In some cases, intramolecular SNAr reactions can lead to cyclization. nih.gov
Mechanistic Elucidation of Key Chemical Transformations
Understanding the mechanisms of the reactions involving 2,6-pyridinediamine, N2-ethyl- is crucial for controlling the regioselectivity and optimizing reaction conditions.
Mechanism of Electrophilic Aromatic Substitution: The mechanism of electrophilic aromatic substitution on the pyridine ring of 2,6-pyridinediamine, N2-ethyl- follows the general pathway for activated aromatic systems. The electrophile attacks the electron-rich pyridine ring, preferentially at the 3- or 5-position, to form a resonance-stabilized cationic intermediate (sigma complex). The stability of this intermediate is enhanced by the electron-donating amino and N-ethylamino groups. A subsequent deprotonation step restores the aromaticity of the pyridine ring.
Mechanism of Nucleophilic Aromatic Substitution: While less likely to occur on the unsubstituted ring, if a suitable leaving group is present, the mechanism of nucleophilic aromatic substitution would proceed via an addition-elimination pathway. The nucleophile would attack the carbon bearing the leaving group, forming a negatively charged Meisenheimer-like intermediate. The stability of this intermediate is a key factor in determining the reaction rate. For pyridines, attack at the 2- and 4-positions is favored due to the ability to delocalize the negative charge onto the nitrogen atom. nih.gov In the case of a substituted 2,6-pyridinediamine, N2-ethyl-, the electronic effects of the amino groups would need to be considered in assessing the feasibility and regioselectivity of such a reaction.
Mechanism of Cyclization Reactions: The formation of fused heterocycles often involves a sequence of condensation and cyclization steps. For example, in the synthesis of imidazo[1,2-a]pyridines from a 2-aminopyridine derivative and an α-haloketone, the reaction proceeds through an initial N-alkylation of the exocyclic amino group, followed by an intramolecular cyclization and dehydration. e3s-conferences.orgnih.gov The N2-ethyl group in the target compound would influence the nucleophilicity of the amino groups and could introduce steric effects that affect the rate and outcome of the cyclization process.
Coordination Chemistry and Ligand Design Principles with 2,6 Pyridinediamine, N2 Ethyl
Design Considerations for 2,6-Pyridinediamine, N2-ethyl- as a Multidentate Ligand
The design of a multidentate ligand is crucial for dictating the geometry, stability, and reactivity of the resulting metal complex. nih.gov 2,6-Pyridinediamine, N2-ethyl- is an intriguing ligand candidate that combines several key structural features. Its foundation is the 2,6-diaminopyridine (B39239) core, which presents a potential N,N,N-tridentate donor set. This arrangement, featuring a central pyridine (B92270) nitrogen (a sp²-hybridized acceptor) and two exocyclic amino nitrogens (sp³-hybridized donors), is characteristic of "pincer" type ligands. clockss.org
Key design aspects of 2,6-Pyridinediamine, N2-ethyl- include:
Tridentate 'Pincer' Motif : The primary design feature is the arrangement of the three nitrogen atoms in a meridional-ready fashion. This pre-organization allows the ligand to wrap around a metal center, forming two stable five-membered chelate rings. This chelate effect significantly enhances the thermodynamic stability of the resulting complexes compared to those with analogous monodentate ligands.
Asymmetry : The presence of an ethyl group on one of the exocyclic nitrogen atoms (N2) and a hydrogen on the other (N6) introduces asymmetry. This structural asymmetry can lead to the formation of chiral complexes if the ligand adopts a non-planar conformation upon coordination. This is a valuable feature in the design of catalysts for asymmetric synthesis. clockss.org
Steric Influence : The N2-ethyl group imparts greater steric bulk compared to the unsubstituted amino group at the N6 position. This steric hindrance can influence the coordination geometry, potentially preventing the approach of other bulky ligands or favoring specific isomers. It can also affect the accessibility of the metal center, thereby modulating its catalytic activity.
Electronic Tuning : The amino groups are electron-donating, which increases the electron density on the pyridine ring and enhances the donor capacity of the pyridine nitrogen. The ethyl group, being a weak electron-donating alkyl group, further modifies the electronic properties of the N2 donor atom, subtly influencing the metal-ligand bond strength.
The combination of a rigid pyridine backbone with flexible amino sidearms allows the ligand to adapt to the preferred coordination geometries of various metal ions. nih.gov The search for new molecular architectures in pyridine-based ligands is a topic of significant interest, particularly for applications in homogeneous catalysis. unam.mx
Strategies for Metal Complexation and Diverse Coordination Modes
The coordination of 2,6-Pyridinediamine, N2-ethyl- to a metal center can be achieved through standard synthetic routes, typically by reacting the ligand with a metal salt in a suitable solvent. The resulting coordination architecture is highly dependent on factors such as the metal-to-ligand ratio, the nature of the metal ion, and the counter-anions present.
The most anticipated coordination mode for 2,6-Pyridinediamine, N2-ethyl- is as a tridentate chelating agent, forming a mononuclear complex. researchgate.net
Tridentate (N,N,N) Chelation : In this mode, the central pyridine nitrogen and the two exocyclic amino nitrogens bind to a single metal center. This "pincer" coordination creates two contiguous five-membered chelate rings, a highly stable arrangement. This is the predominant mode for many 2,6-disubstituted pyridine ligands in forming mononuclear complexes. nih.gov
While chelation is dominant, other coordination modes are theoretically possible, especially in polynuclear systems:
Bridging Coordination : The ligand could potentially act as a bridge between two metal centers. For instance, the pyridine nitrogen and the N2-ethylamino group could bind to one metal, while the N6-amino group coordinates to a second metal. This would lead to the formation of polynuclear chains or discrete dimeric structures. The formation of such bridging architectures is often influenced by the stoichiometry of the reaction and the presence of other auxiliary ligands.
The table below summarizes the principal coordination modes.
| Coordination Mode | Description | Resulting Structure |
| Tridentate Chelation | All three nitrogen donors (pyridine N, N2-amino, N6-amino) bind to a single metal ion. | Mononuclear complex with two 5-membered chelate rings. |
| Bidentate Chelation | Two adjacent nitrogen donors (e.g., pyridine N and one amino N) bind to the metal. The third N remains uncoordinated or binds to another species. | Mononuclear complex with one 5-membered chelate ring. |
| Bridging | The ligand links two or more metal centers, donating to each from different nitrogen atoms. | Dinuclear or polynuclear complex/coordination polymer. |
The choice of the metal ion has a profound impact on the final structure of the complex. mdpi.com Different metal ions vary in their ionic radius, preferred coordination number, and geometric preferences (e.g., octahedral, square planar, tetrahedral).
Ionic Radius and Coordination Number : A small metal ion like Ni(II) might be perfectly encapsulated by the tridentate ligand in a square planar or octahedral geometry (with additional co-ligands). A larger ion, such as Cd(II), might favor a higher coordination number, potentially leading to a more distorted geometry or the inclusion of solvent molecules in its coordination sphere. mdpi.com
Geometric Preference : A metal ion with a strong preference for square planar geometry, like Pd(II) or Pt(II), would force the three nitrogen donors of the ligand into a planar arrangement. Conversely, a metal that prefers tetrahedral geometry, like Zn(II) in some cases, might cause the ligand to adopt a more twisted, non-planar conformation. clockss.org
Electronic Effects : The Lewis acidity of the metal ion influences the electronic state of the ligand. A highly acidic metal ion will cause a greater withdrawal of electron density from the nitrogen donors. This interaction strengthens the metal-ligand bonds but can also alter the electronic properties of the ligand itself, which can be observed through techniques like UV-Vis spectroscopy. The charge transfer from the ligand to the metal is a key feature of the coordination bond. mdpi.com
Theoretical Models of Metal-Ligand Bonding and Electronic Structures of Complexes
Theoretical and computational chemistry provide powerful tools for understanding the nature of bonding and the electronic structure of metal complexes. For a complex of 2,6-Pyridinediamine, N2-ethyl-, methods like Density Functional Theory (DFT) would be employed to model its properties. mdpi.com
Theoretical investigations would typically focus on:
Optimized Geometries : DFT calculations can predict the most stable three-dimensional structure of the metal complex, including key parameters like M-N bond lengths and bond angles. These theoretical structures can be compared with experimental data from X-ray crystallography to validate the computational model. mdpi.com
Nature of the Metal-Ligand Bond : Analyses such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) can be used to dissect the interactions between the metal and the nitrogen donors. mdpi.com NBO analysis reveals the charge transfer between the ligand's donor orbitals and the metal's acceptor orbitals, quantifying the covalency of the bond. QTAIM analysis examines the electron density distribution to characterize the nature of the M-N interactions (e.g., covalent vs. closed-shell ionic interactions).
Electronic Structure : Molecular Orbital (MO) theory helps to describe the electronic structure of the complex. Calculations can generate an MO diagram, showing the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter that relates to the complex's color, photophysical properties, and reactivity. For transition metal complexes, particular attention is paid to the d-orbital splitting caused by the ligand field.
The following table outlines the application of these theoretical models.
| Theoretical Model | Application to Metal-Ligand Bonding | Information Gained |
| Density Functional Theory (DFT) | Optimizes the molecular geometry and calculates electronic energy. | Predicts bond lengths, bond angles, and overall stability of the complex. |
| Natural Bond Orbital (NBO) | Analyzes charge transfer and orbital interactions. | Quantifies electron donation from ligand to metal; assesses the covalency of M-N bonds. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Examines the topology of the electron density. | Characterizes the type of chemical bond (e.g., shared vs. closed-shell interaction). |
| Molecular Orbital (MO) Theory | Describes the distribution and energy of electrons in the complex. | Determines HOMO-LUMO gap, d-orbital splitting, and explains electronic spectra. |
Ligand-Exchange Kinetics and Thermodynamics (Theoretical Perspective)
Ligand exchange is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. The kinetics (rate) and thermodynamics (energetics) of such processes are crucial for understanding a complex's stability and reactivity in solution.
From a theoretical standpoint, the exchange of the 2,6-Pyridinediamine, N2-ethyl- ligand would likely proceed through one of two primary mechanisms:
Dissociative (SN1-type) Mechanism : This is a two-step process where the rate-determining step is the dissociation of one of the coordinated nitrogen atoms to form an intermediate with a lower coordination number. This is often favored in sterically crowded complexes. The steric bulk of the N2-ethyl group might promote this pathway.
Associative (SN2-type) Mechanism : This is a concerted or two-step process where the incoming ligand first associates with the metal center, forming a high-coordination-number intermediate, before the departure of the leaving group.
Computational modeling can be used to map the potential energy surface for the ligand exchange reaction. By calculating the energies of the reactants, transition states, and products, key thermodynamic and kinetic parameters can be estimated.
Kinetics : The rate of the exchange reaction is determined by the activation energy (the energy barrier of the transition state). A high activation energy corresponds to a slow, or "inert," complex, while a low activation energy signifies a fast, or "labile," complex. nih.gov Eyring plots derived from temperature-dependent kinetic studies can reveal the activation parameters (ΔH‡ and ΔS‡), providing insight into the mechanism. For instance, a large positive activation entropy often corresponds to a dissociative ligand exchange mechanism. nih.gov
Advanced Applications in Chemical Research and Synthesis
Role as a Ligand or Precursor in Homogeneous and Heterogeneous Catalysis
The fundamental structure of 2,6-diaminopyridine (B39239), featuring two nitrogen donor sites on a pyridine (B92270) ring, makes it a candidate for forming stable complexes with transition metals. These complexes are often explored for their catalytic activity. The introduction of an N-ethyl group could theoretically modulate the electronic and steric properties of the ligand, influencing the activity and selectivity of a resulting metal catalyst. Despite this potential, specific studies detailing the catalytic performance of metal complexes derived from 2,6-Pyridinediamine, N2-ethyl- are not found in the current body of scientific literature.
Catalysis in Asymmetric Synthesis
Chiral ligands are essential for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. While structurally related chiral C2-symmetric pyrrolidines and other nitrogen-containing heterocycles are widely used as privileged ligands in metal-catalyzed asymmetric reactions, there is no available research demonstrating the application of 2,6-Pyridinediamine, N2-ethyl- in this context. The molecule itself is not chiral, and its use as a precursor to a chiral ligand for asymmetric synthesis has not been reported.
Polymerization Catalysis
Late transition metal complexes, particularly those with ligands based on the 2,6-bis(imino)pyridine framework, are well-known catalysts for ethylene (B1197577) oligomerization and polymerization. These ligands are structurally related to 2,6-diaminopyridines. However, there are no specific reports on the use of 2,6-Pyridinediamine, N2-ethyl- as a ligand in catalysts for any form of polymerization.
Redox and Hydrogen Transfer Catalysis
Pyridine nucleotides play a crucial role in biological redox reactions, and synthetic analogs are investigated for chemical hydrogen transfer processes. The field of catalysis also explores various transition metal complexes for redox and hydrogen transfer reactions. Currently, there is no published research that investigates or reports the use of 2,6-Pyridinediamine, N2-ethyl- or its metal complexes in redox or hydrogen transfer catalysis.
Specific Reaction Systems (e.g., Heck-Mizoroki coupling, Alkyne Metathesis)
The Heck-Mizoroki coupling and alkyne metathesis are powerful carbon-carbon bond-forming reactions often catalyzed by transition metal complexes. The design of the ligand is critical to the success of these catalytic systems. A review of the literature reveals no studies where 2,6-Pyridinediamine, N2-ethyl- has been employed as a ligand for catalysts in Heck-Mizoroki coupling, alkyne metathesis, or other similar named cross-coupling reactions.
Utility in the Construction of Supramolecular Assemblies and Frameworks
The geometry and donor sites of diaminopyridines make them potential building blocks for creating larger, organized structures like supramolecular assemblies and porous crystalline frameworks. These materials have applications in gas storage, separation, and catalysis.
Building Blocks for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
Metal-Organic Frameworks (MOFs) are constructed from metal ions or clusters linked by organic molecules. Covalent Organic Frameworks (COFs) are formed from organic building blocks linked by strong covalent bonds. Pyridine and amine functionalities are commonly used in the organic linkers for both MOFs and COFs. rsc.orgmdpi.com While various pyridine-based and diamine-linked compounds have been successfully used to synthesize these porous materials, there is no evidence in the scientific literature of 2,6-Pyridinediamine, N2-ethyl- being utilized as a building block or linker for the construction of either MOFs or COFs.
Design of Self-Assembled Systems via Non-Covalent Interactions
The molecular structure of 2,6-pyridinediamine, N2-ethyl-, featuring a pyridine ring and two amine groups (one primary and one secondary), suggests its potential to participate in the formation of self-assembled systems. The nitrogen atom in the pyridine ring and the hydrogen atoms on the amine groups can act as hydrogen bond acceptors and donors, respectively. These non-covalent interactions are fundamental to the spontaneous organization of molecules into ordered supramolecular structures such as monolayers, nanotubes, or liquid crystals. The ethyl group on one of the amines could introduce steric effects and influence the packing of the molecules in a self-assembled architecture.
Precursor for Specialty Organic Reagents and Fine Chemicals
In organic synthesis, diamino pyridines are valuable building blocks. The presence of two reactive amine groups in 2,6-Pyridinediamine, N2-ethyl- allows for a variety of chemical transformations. For instance, it could theoretically be used in condensation reactions with dicarbonyl compounds to form macrocyclic ligands, which are important in coordination chemistry. The differential reactivity of the primary and secondary amines could also be exploited for the regioselective synthesis of more complex heterocyclic compounds. These derivatives could find applications as catalysts, ligands for metal complexes, or as intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Applications in Chemical Sensing and Recognition (focused on chemical interaction principles)
The pyridine and diamine moieties in 2,6-Pyridinediamine, N2-ethyl- make it a candidate for the development of chemosensors. The lone pair of electrons on the pyridine nitrogen and the amino groups can coordinate with metal ions. If this coordination event leads to a change in the molecule's photophysical properties, such as fluorescence, it can be utilized for chemical sensing. The principle of chelation-enhanced fluorescence (CHEF) is a common mechanism where the binding of a metal ion to a fluorophore restricts intramolecular rotation and reduces non-radiative decay, leading to an increase in fluorescence intensity. A sensor based on this compound would likely exhibit selectivity towards certain metal ions based on their size, charge, and coordination geometry.
Integration into Advanced Polymer and Material Science Research (as a component, not final material properties)
As a bifunctional monomer, 2,6-Pyridinediamine, N2-ethyl- could be incorporated into polymer chains. For example, it could undergo polycondensation with dicarboxylic acids or their derivatives to form polyamides. The pyridine unit within the polymer backbone would introduce specific properties, such as thermal stability and the ability to coordinate with metal ions. The incorporation of this monomer could be a strategy to modify the mechanical, thermal, or optical properties of polymers. Furthermore, the presence of the pyridine nitrogen could be used to create cross-linked materials or to template the formation of inorganic nanoparticles within the polymer matrix. A thesis on the synthesis of a supramolecular polymer based on the related compound 2,6-diaminopyridine highlights the potential of such building blocks in materials science. semanticscholar.org
Perspectives and Future Research Directions for 2,6 Pyridinediamine, N2 Ethyl Chemistry
Emerging Synthetic Methodologies for Enhanced Efficiency and Sustainability
The future synthesis of 2,6-Pyridinediamine, N2-ethyl- and its derivatives is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact, shorten reaction times, and improve yields. rasayanjournal.co.in Traditional synthetic methods often rely on harsh conditions and hazardous reagents, prompting a shift towards more sustainable alternatives. rasayanjournal.co.innih.gov
Emerging strategies focus on several key areas:
Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, offering high atom economy and operational simplicity. nih.govnih.gov The development of novel MCRs for constructing polysubstituted pyridines is a promising avenue for efficiently synthesizing derivatives of 2,6-Pyridinediamine, N2-ethyl-. nih.gov
Green Catalysts: Research is moving towards the use of environmentally benign and recoverable catalysts. This includes metal-organic frameworks (MOFs), which offer confined reaction environments and high stability, as well as simple iron salts like FeCl₃, which are inexpensive and less toxic than many traditional catalysts. nih.govnih.gov Magnetic nanocatalysts are also gaining traction due to their high surface-to-volume ratios and ease of recovery. nih.gov
Alternative Energy Sources: Microwave-assisted and ultrasonic synthesis are being explored to accelerate reaction rates and reduce energy consumption compared to conventional heating methods. rasayanjournal.co.innih.gov Solvent-free or "on-water" reaction conditions further enhance the green credentials of these synthetic protocols. researchgate.net
| Methodology | Traditional Approach | Emerging Sustainable Approach | Key Advantages |
| Reaction Type | Multi-step synthesis | One-pot multicomponent reactions | Reduced waste, time, and resources. rasayanjournal.co.innih.gov |
| Catalysis | Homogeneous heavy metal catalysts | Heterogeneous, recoverable catalysts (e.g., MOFs, magnetic nanoparticles). nih.govnih.gov | Catalyst reusability, simplified purification. nih.gov |
| Solvents | Volatile organic compounds (VOCs) | Green solvents (e.g., water, polyethylene (B3416737) glycol) or solvent-free conditions. nih.govresearchgate.net | Reduced toxicity and environmental pollution. researchgate.net |
| Energy Input | Conventional heating | Microwave irradiation, ultrasonication. rasayanjournal.co.innih.gov | Faster reaction times, lower energy use. rasayanjournal.co.in |
Advanced Computational Approaches for Predictive Chemistry and Materials Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules like 2,6-Pyridinediamine, N2-ethyl-, thereby guiding experimental efforts. nih.govelectrochemsci.org These theoretical approaches allow for the in silico design of new materials and catalysts with tailored functionalities before their synthesis. electrochemsci.org
Future computational work in this area will likely focus on:
Molecular Property Prediction: DFT calculations can accurately predict electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. electrochemsci.org This data is crucial for understanding the molecule's reactivity, electron-donating capability, and potential as a corrosion inhibitor or electronic material. electrochemsci.org
Reaction Mechanism Elucidation: Computational studies can map out the transition states and intermediates of complex reactions, providing insights into reaction mechanisms. digitellinc.com This understanding is vital for optimizing reaction conditions and regioselectivity for the synthesis of specific derivatives. digitellinc.com
Materials Simulation: By modeling the interactions between polymer chains containing 2,6-Pyridinediamine, N2-ethyl- units, researchers can predict bulk properties like thermal stability, mechanical strength, and solubility. researchgate.net This predictive power accelerates the discovery of new high-performance polymers.
| Calculated Parameter | Significance for 2,6-Pyridinediamine, N2-ethyl- | Application Area |
| HOMO/LUMO Energies | Indicates electron-donating/accepting ability and chemical reactivity. electrochemsci.org | Catalyst design, corrosion inhibition, electronic materials. electrochemsci.org |
| Molecular Electrostatic Potential (MEP) | Maps charge distribution, identifying sites for electrophilic and nucleophilic attack. | Predicting reaction sites and intermolecular interactions. |
| Bond Angles and Dihedral Angles | Determines the molecule's 3D structure and planarity. electrochemsci.org | Polymer design (predicting chain packing and crystallinity). researchgate.net |
| Transition State Energies | Elucidates reaction pathways and activation barriers. digitellinc.com | Optimizing synthetic routes and catalyst performance. digitellinc.com |
Exploration of Novel Reactivity and Transformation Pathways
While the fundamental reactivity of the pyridine (B92270) and amine functional groups is well-established, future research will aim to uncover novel transformations for the 2,6-Pyridinediamine, N2-ethyl- scaffold. The unique electronic environment created by the two amino groups on the pyridine ring can be exploited to achieve unprecedented chemical reactivity.
Potential areas of exploration include:
Catalytic C-H Activation: Direct functionalization of the C-H bonds on the pyridine ring offers a highly efficient route to complex derivatives without the need for pre-functionalized starting materials.
Co-metabolism and Biodegradation: Understanding the metabolic pathways through which microorganisms might degrade pyridine derivatives is crucial for environmental remediation and biocatalysis applications. bohrium.com
Inverse Electron-Demand Diels-Alder (IEDDA) Reactions: The electron-rich nature of the pyridinediamine ring could make it a suitable component in IEDDA reactions, providing a powerful method for constructing more complex heterocyclic systems. digitellinc.com
N-Alkylation and Arylation: While the N2-position is ethylated, exploring selective reactions at the N6-amino group could lead to a diverse library of unsymmetrically substituted diamines, which are valuable precursors for ligands and materials.
Development of Next-Generation Catalytic Systems with 2,6-Pyridinediamine, N2-ethyl- Derivatives
The 2,6-diaminopyridine (B39239) framework is a foundational element for constructing powerful pincer and bidentate ligands for transition metal catalysis. By modifying the amino groups of 2,6-Pyridinediamine, N2-ethyl-, a new generation of highly active and selective catalysts can be developed.
Key research directions include:
Pyridine-bis(imine) (PDI) Analogs: PDI ligands complexed with late transition metals like iron and cobalt are exceptionally active catalysts for olefin polymerization and oligomerization. nih.gov Synthesizing PDI-type ligands from 2,6-Pyridinediamine, N2-ethyl- could yield catalysts with unique steric and electronic properties, potentially influencing polymer branching and molecular weight. nih.gov
Cooperative Ligands: Designing ligands where the pyridine framework and the appended functional groups actively participate in the catalytic cycle is a major goal. This includes ligands capable of metal-ligand cooperation through deprotonation/aromatization, as seen in some ruthenium dehydrogenation catalysts. rsc.org
Asymmetric Catalysis: The synthesis of chiral derivatives of 2,6-Pyridinediamine, N2-ethyl- can provide access to ligands for asymmetric transfer hydrogenation and other enantioselective transformations. researchgate.net The steric and electronic flexibility of pyridylidene amine ligands demonstrates the potential for fine-tuning catalytic performance. nih.gov
Integration into Advanced Functional Materials Architectures
The inherent rigidity, thermal stability, and coordinating ability of the pyridine ring make 2,6-Pyridinediamine, N2-ethyl- an excellent building block for advanced functional materials. researchgate.net Its diamine nature allows for its direct incorporation into various polymer backbones.
Future applications in materials science are expected in:
High-Performance Polyimides (PIs): Pyridine-containing diamines are used to synthesize polyimides with exceptional thermal stability, good mechanical properties, and improved solubility compared to all-phenylene analogues. researchgate.netresearchgate.netconsensus.app The incorporation of the pyridine unit increases dipole-dipole interactions, which can enhance solubility in organic solvents, facilitating processing. researchgate.netresearchgate.net
Polybenzimidazoles (PBIs) for Fuel Cells: PBIs derived from pyridine-based monomers are being developed for high-temperature polymer electrolyte membranes in fuel cells. benicewiczgroup.com The basic nitrogen atoms in the pyridine ring can be doped with phosphoric acid, leading to high proton conductivity at elevated temperatures. benicewiczgroup.com
Polyesters and Circular Materials: Pyridine dicarboxylic acid, a related building block, is being investigated for creating renewable and potentially circular polyesters with unique thermal and mechanical properties. Similarly, polymers derived from 2,6-Pyridinediamine, N2-ethyl- could be designed for enhanced recyclability.
| Polymer Class | Monomer Component | Key Properties Conferred by Pyridine Unit | Potential Application |
| Polyimides (PIs) | 2,6-Pyridinediamine, N2-ethyl- | High thermal stability (Td > 450°C), good solubility, excellent mechanical strength. researchgate.netconsensus.app | Aerospace components, flexible electronics. |
| Polybenzimidazoles (PBIs) | 2,6-Pyridinediamine, N2-ethyl- | High proton conductivity when doped, thermal integrity. benicewiczgroup.com | High-temperature fuel cell membranes. benicewiczgroup.com |
| Polyamides (Aramids) | 2,6-Pyridinediamine, N2-ethyl- | Rigidity, hydrogen bonding capability, thermal resistance. | Ballistic-resistant materials, protective apparel. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N2-ethyl-2,6-pyridinediamine, and how can regioselectivity be ensured?
- Methodological Answer : Regioselective synthesis of substituted pyridinediamines can be achieved via nucleophilic substitution or reductive alkylation. For example, using ethylating agents (e.g., ethyl halides) under basic conditions with catalysts like Raney nickel (as demonstrated in analogous reactions for 3,4-pyridinediamine derivatives). Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing solvent systems (e.g., ethanol or methanol) can enhance yield and selectivity. Structural confirmation via H NMR and IR spectroscopy is critical to verify N2-ethyl substitution and rule out N6-isomer formation .
Q. How should researchers characterize the structure and purity of N2-ethyl-2,6-pyridinediamine?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- IR Spectroscopy : Identify N-H stretching (3100–3300 cm) and C-N vibrations (1250–1350 cm) to confirm amine and ethyl group presence.
- H NMR : Look for signals corresponding to ethyl protons (δ 1.2–1.4 ppm for CH, δ 3.0–3.5 ppm for CH) and pyridine ring protons (δ 6.5–8.5 ppm).
- HPLC/GC-MS : Assess purity (>95%) and detect residual solvents or byproducts. Reference standards (e.g., 2,6-diaminopyridine) can aid calibration .
Q. What are the key solubility and stability properties of N2-ethyl-2,6-pyridinediamine under experimental conditions?
- Methodological Answer :
- Solubility : Test in polar solvents (water, ethanol) and non-polar solvents (DCM, hexane). The ethyl group may enhance lipophilicity compared to 2,6-diaminopyridine (180 g/L in water at 20°C) .
- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (4–60°C), and light exposure. Monitor decomposition via UV-Vis spectroscopy or mass spectrometry. Store in airtight containers at <30°C to prevent oxidation .
Advanced Research Questions
Q. What strategies mitigate side reactions during the ethylation of 2,6-diaminopyridine?
- Methodological Answer :
- Protection-Deprotection : Temporarily protect the N6-amine with tert-butoxycarbonyl (Boc) groups before ethylation. Remove protection post-reaction under acidic conditions.
- Catalytic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems.
- Kinetic Control : Conduct reactions at lower temperatures (0–25°C) to favor N2-ethylation over thermodynamically driven N6-products. Validate outcomes via X-ray crystallography if crystalline derivatives form .
Q. How can N2-ethyl-2,6-pyridinediamine be utilized in electrochemical sensor design?
- Methodological Answer : Leverage its redox-active amine groups for sensor fabrication:
- Polymer Films : Electropolymerize the compound onto electrodes (e.g., glassy carbon) to create conductive films. Optimize parameters (scan rate, pH) for film stability.
- Nanocomposites : Combine with gold nanoparticles (AuNPs) to enhance electron transfer. Test sensitivity to biomarkers (e.g., cancer antigens) using cyclic voltammetry and impedance spectroscopy. Reference studies on poly(2,6-pyridinediamine)-based sensors for methodology .
Q. What analytical techniques confirm ethyl-group participation in reactive intermediates or adducts?
- Methodological Answer :
- Mass Spectrometry (HRMS) : Detect molecular ions (e.g., [M+H]) and fragment patterns to trace ethyl-group retention.
- Isotopic Labeling : Synthesize C- or H-labeled ethyl derivatives to track adduct formation via LC-MS/MS.
- NMR Titration : Monitor chemical shifts during adduct formation (e.g., with aldehydes) to identify bonding sites. This approach aligns with studies on pyridinediamine-Schiff base intermediates .
Safety and Handling Considerations
Q. What are the critical safety protocols for handling N2-ethyl-2,6-pyridinediamine?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling.
- Storage : Keep in amber glass bottles under inert gas (N) at <30°C. Separate from strong oxidizers (e.g., peroxides) to prevent combustion.
- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers for incineration. Reference hazard data from analogous diaminopyridines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
